molecular formula C26H33N5O3 B8805471 AZD4547

AZD4547

Cat. No.: B8805471
M. Wt: 463.6 g/mol
InChI Key: VRQMAABPASPXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD4547 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.

The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Bioconjugation with Quantum Dots

AZD4547 was covalently linked to carboxyl-functionalized QDs using carbodiimide chemistry for FGFR imaging :

Reaction Parameter Details
QD Type Carboxyl-modified QD605 (Thermo Fisher Scientific)
Coupling Reagents EDC (20 nmol), sulfo-NHS (24 nmol)
Solvent 10 mM phosphate buffer (pH 7.4)
Reaction Time 3 hours at room temperature
Purification Centrifugal filtration (100 kDa cutoff)
Characterization Agarose gel electrophoresis, dynamic light scattering (DLS), zeta potential

This reaction produced QD-AZD4547 conjugates with retained FGFR-binding activity, confirmed by competitive assays .

Nuclear Magnetic Resonance (NMR)

  • Amine-AZD4547 : Structural validation via ¹H NMR and ¹³C NMR confirmed successful linker attachment .

  • Key Peaks :

    • Aromatic protons (δ 6.5–7.5 ppm) from benzamide and pyrazole moieties.

    • Methoxy groups (δ 3.8 ppm) from 3,5-dimethoxyphenyl substituents.

High-Performance Liquid Chromatography (HPLC)

  • Purity of amine-AZD4547 exceeded 95% after reversed-phase HPLC .

Stability and Solubility Data

Property Value Source
Solubility in DMSO 9.27 mg/mL (20 mM)
Storage Stability Stable at -20°C for >12 months
Molecular Weight 463.56 g/mol
Formula C₂₆H₃₃N₅O₃

Critical Reaction Insights

  • Selectivity : this compound’s FGFR inhibition relies on its pyrazole and benzamide groups, which form hydrogen bonds with FGFR kinase domains .

  • Resistance Mechanisms : Mutations like FGFR1 V561M reduce this compound binding affinity by altering van der Waals interactions (ΔΔG = -8.19 kcal/mol) .

Scientific Research Applications

Breast Cancer

AZD4547 has shown significant promise in treating breast cancer, particularly in cases with overexpression of ErbB2 (HER2). A study demonstrated that this compound reduced the stemness of mammary epithelial cells and inhibited tumor-initiating cell populations. The compound downregulated key signaling pathways, including RTK and Wnt/β-catenin, which are critical for tumor progression .

Clinical Trials:

  • In a Phase IIa trial (RADICAL), this compound was combined with anastrozole or letrozole for estrogen receptor-positive metastatic breast cancer patients resistant to aromatase inhibitors. The trial reported a 10% objective response rate with several patients achieving stable disease .

Lung Cancer

This compound has been evaluated in clinical settings for lung cancer patients with FGFR1 amplification. While initial studies did not yield significant responses in this subgroup, further exploration into different combinations and dosing regimens continues to be a focus .

NTRK Fusion-Driven Cancers

Recent research indicates that this compound may also be effective against cancers driven by NTRK fusions. In vitro studies have shown that this compound inhibits TRKA/B/C activity, suggesting its potential as a treatment option for NTRK fusion-positive tumors .

Gastric Cancer

This compound has demonstrated anti-tumor activity in gastric cancer models as well, with ongoing clinical trials assessing its efficacy in this area. The drug's ability to target multiple FGFRs may reduce the risk of resistance seen with other therapies .

Safety and Tolerability

The safety profile of this compound has been generally acceptable across studies, though some adverse events such as retinal pigment epithelial detachments have been reported. These events were mostly asymptomatic and reversible . Continuous monitoring of patient responses and side effects remains crucial as further studies are conducted.

Emerging Research Directions

Ongoing research is exploring the use of this compound in combination therapies and its role in other malignancies beyond those currently studied. The potential for drug repositioning is also being investigated to expand its therapeutic applications.

Summary Table of Clinical Findings

Cancer TypeStudy PhaseObjective Response RateNotable Outcomes
Breast CancerPhase IIa10%Combination with anastrozole/letrozole showed stable disease rates
Lung CancerPhase IINot significantLimited efficacy observed; further studies ongoing
NTRK Fusion-Driven CancersPreclinicalPotent inhibitionEffective against TRKA/B/C activity
Gastric CancerOngoingTBDEvaluating efficacy in clinical trials

Mechanism of Action

The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: A compound with a similar benzamide structure but different functional groups.

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different substituents.

Uniqueness

AZD4547 is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)

InChI Key

VRQMAABPASPXMW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.